6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine
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Overview
Description
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclobutane-1,2’-thiochroman] core, with an amine group at the 4’ position. The presence of the spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable cyclobutane derivative with a thiochroman precursor under acidic or basic conditions.
Bromination: The next step involves the introduction of the bromine atom at the desired position. This can be accomplished using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: The final step is the introduction of the amine group at the 4’ position. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or halogens using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxyl groups (OH-), alkyl groups (R-), halogens (Cl-, Br-)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Substituted spirocyclic compounds
Scientific Research Applications
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of novel materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: can be compared with other similar compounds, such as:
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one:
The uniqueness of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine lies in its amine functionality, which imparts distinct reactivity and potential for biological activity compared to its analogs.
Properties
IUPAC Name |
(4S)-6-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLCGKFFFCRONQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=CC(=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(S2)C=CC(=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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